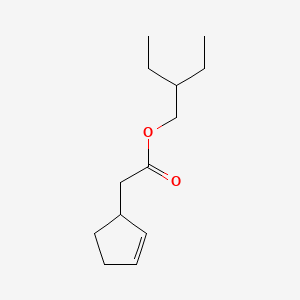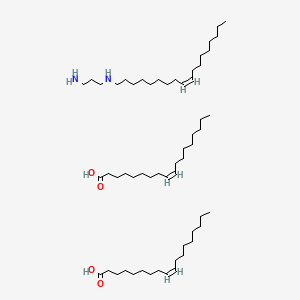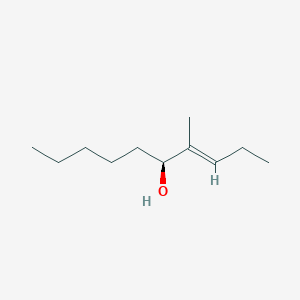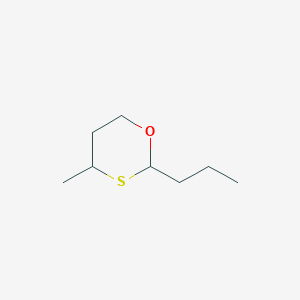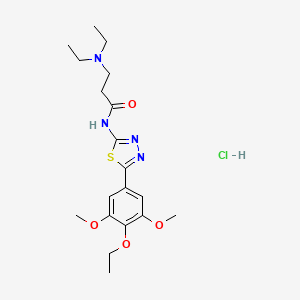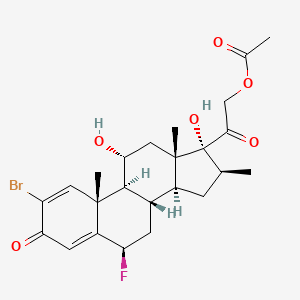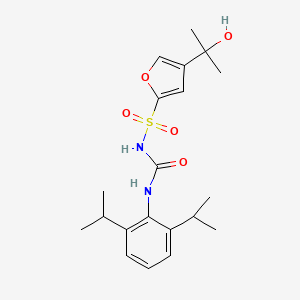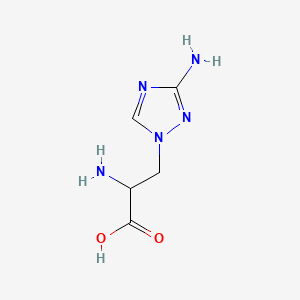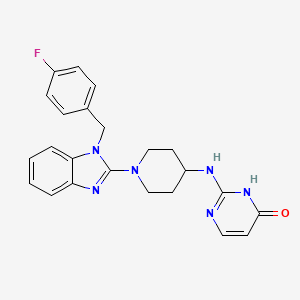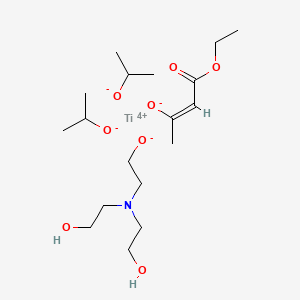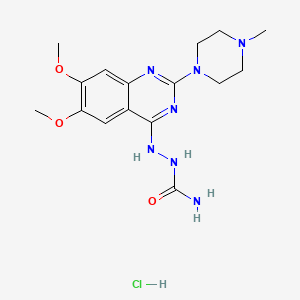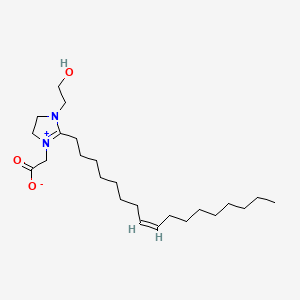
(Z)-1-(Carboxylatomethyl)-2-(heptadec-8-enyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(Carboxylatomethyl)-2-(heptadec-8-enyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium is a complex organic compound with a molecular formula of C24H44N2O3 and a molar mass of 408.61776 g/mol. This compound belongs to the class of imidazolium salts, which are known for their diverse applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. The use of advanced purification techniques such as chromatography or recrystallization may be employed to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Addition: Electrophilic addition reactions may involve the use of strong acids or halogens.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted or addition products depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in organic synthesis and chemical reactions.
Biology: Employed in the study of biological systems and processes, such as enzyme inhibition or activation.
Medicine: Investigated for potential therapeutic uses, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The imidazolium ring structure allows for binding to enzymes or receptors, leading to modulation of biological processes. The carboxylatomethyl and hydroxyethyl groups may enhance solubility and bioavailability, contributing to its overall efficacy.
Comparación Con Compuestos Similares
1-Ethyl-3-methylimidazolium chloride (EMIM Cl): Another imidazolium salt used in ionic liquids and cellulose processing.
1-Methylimidazole: A related compound with applications as a solvent and precursor to ionic liquids.
Uniqueness: (Z)-1-(Carboxylatomethyl)-2-(heptadec-8-enyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
93919-86-9 |
|---|---|
Fórmula molecular |
C24H44N2O3 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
2-[2-[(Z)-heptadec-8-enyl]-3-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C24H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25(20-21-27)18-19-26(23)22-24(28)29/h9-10,27H,2-8,11-22H2,1H3/b10-9- |
Clave InChI |
VPXWWGRVAJFWMQ-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



